molecular formula C19H21FN2OS2 B2570645 2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421450-48-7

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2570645
CAS No.: 1421450-48-7
M. Wt: 376.51
InChI Key: YQDXUKLZXQODOS-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups, including a fluorophenyl group, a pyridinylthio group, and a piperidinylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluorophenylthio Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the 4-fluorophenylthio intermediate.

    Piperidinylthio Intermediate Synthesis: The next step involves the reaction of 2-chloromethylpyridine with piperidine to form the pyridin-2-ylthio intermediate.

    Coupling Reaction: The final step involves coupling the fluorophenylthio intermediate with the pyridin-2-ylthio intermediate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic fluorine can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications:

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS2/c20-16-4-6-17(7-5-16)24-14-19(23)22-11-8-15(9-12-22)13-25-18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDXUKLZXQODOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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